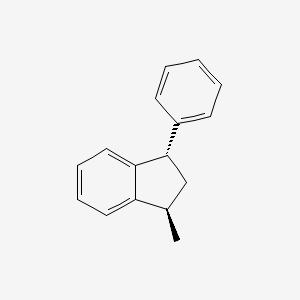
trans-1-Methyl-3-phenylindan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-1-Methyl-3-phenylindan: is an organic compound belonging to the indane family It is characterized by a fused bicyclic structure consisting of a benzene ring fused to a cyclopentane ring, with a methyl group and a phenyl group attached to the indane core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-1-Methyl-3-phenylindan typically involves the cyclization of appropriate precursors. One common method is the acid-catalyzed cyclization of monomeric styrene. This reaction can be carried out using acid catalysts such as sulfuric acid or other strong acids . The reaction conditions often involve heating the reactants to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar cyclization reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or distillation may be employed to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions: trans-1-Methyl-3-phenylindan can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or hydrocarbons.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Introduction of various substituents on the aromatic ring.
Scientific Research Applications
Chemistry: trans-1-Methyl-3-phenylindan is used as a building block in organic synthesis. Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions and metabolic pathways involving indane derivatives.
Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of polymers, resins, and other materials with specific properties .
Mechanism of Action
The mechanism of action of trans-1-Methyl-3-phenylindan involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to fit into specific binding sites, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context in which this compound is used .
Comparison with Similar Compounds
1-Methyl-3-phenylindane: A structural isomer with similar properties.
2-Methyl-3-phenylindane: Another isomer with a different substitution pattern.
3-Phenylindan-1-one: A related compound with a ketone functional group.
Uniqueness: trans-1-Methyl-3-phenylindan is unique due to its specific trans-configuration, which can influence its reactivity and interactions with other molecules. This configuration may impart distinct physical and chemical properties compared to its isomers .
Properties
CAS No. |
14568-76-4 |
|---|---|
Molecular Formula |
C16H16 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
(1R,3S)-1-methyl-3-phenyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C16H16/c1-12-11-16(13-7-3-2-4-8-13)15-10-6-5-9-14(12)15/h2-10,12,16H,11H2,1H3/t12-,16+/m1/s1 |
InChI Key |
JHIDJKSBZPNVKZ-WBMJQRKESA-N |
Isomeric SMILES |
C[C@@H]1C[C@H](C2=CC=CC=C12)C3=CC=CC=C3 |
Canonical SMILES |
CC1CC(C2=CC=CC=C12)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















